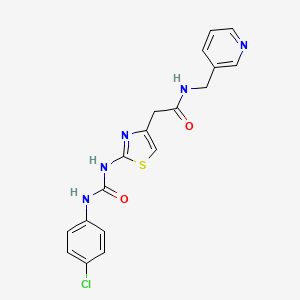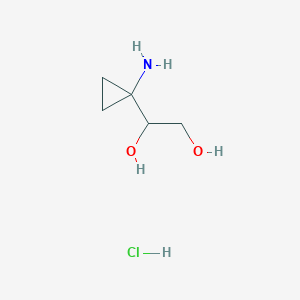
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide" is a chemical entity that appears to be related to various research efforts in the synthesis and characterization of thiazole derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of electrophilic building blocks, as seen in the study where N-aryl-2-chloroacetamides are utilized to form ring annulated thiazolo[3,2-a]pyrimidinone products . The process includes the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to the desired compounds with acceptable yields. The structural confirmation of these products is typically achieved through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, and their analysis often requires advanced computational methods. Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, are employed to understand the properties of these molecules . Techniques such as Density Functional Theory (DFT) are used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) approaches help in studying electronic properties like HOMO and LUMO energies and electronic spectra . Additionally, Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surface mapping provide insights into the electronic structure of these compounds .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be explored through their interactions with various reagents. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reacts with aryl ketones in the presence of a basic catalyst to yield a series of pyrimidinones and thiopyrimidines . These reactions are crucial for the development of compounds with potential antimicrobial properties, as they allow for the synthesis of a diverse array of chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The orientation of substituent groups, such as the chlorophenyl ring in relation to the thiazole ring, can influence the overall molecular conformation and intermolecular interactions . For example, in one study, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which in the crystal form leads to the formation of C-H...O intermolecular interactions and the propagation of zigzag chains along a specific axis . These structural details are essential for understanding the compound's behavior in different environments and can impact its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis and Stability Improvements
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, due to its potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, has been a subject of modification to improve metabolic stability. One study explored various 6,5-heterocyclic analogues to replace the benzothiazole ring, aiming to reduce or eliminate metabolic deacetylation. The introduction of imidazopyridazine showed similar potency and efficacy to the original compound while minimizing deacetylated metabolites in hepatocytes, highlighting efforts to enhance drug stability (Stec et al., 2011).
Crystal Structure Analysis
The crystal structure of related acetamide compounds has been examined to understand their molecular configuration and interactions better. For example, the chlorophenyl ring orientation with respect to the thiazole ring in certain acetamides has been characterized, offering insights into molecular geometry and potential interaction sites for further modification or drug development processes (Saravanan et al., 2016).
Antimicrobial and Antitubercular Agents
Derivatives of acetamides, including those with chlorophenyl and pyrimidine components, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities. These studies suggest the potential of such compounds in treating various infections, demonstrating the versatility of acetamide derivatives in medicinal chemistry (Patel et al., 2006).
Corrosion Inhibitors
Acetamide derivatives have also been explored for their utility outside of biomedical applications, such as their role in corrosion inhibition. By synthesizing and testing various acetamide derivatives, researchers have identified compounds with significant corrosion prevention efficiencies, offering potential applications in materials science and engineering (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Solar Cell Efficiency
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and interactions with proteins such as Cyclooxygenase 1 (COX1). Moreover, their potential as photosensitizers in dye-sensitized solar cells (DSSCs) has been evaluated, indicating the diverse applications of acetamide derivatives in both biological and photovoltaic systems (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-13-3-5-14(6-4-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWMXVDRXPBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)


![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)